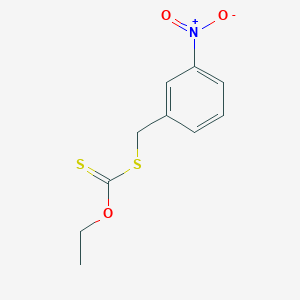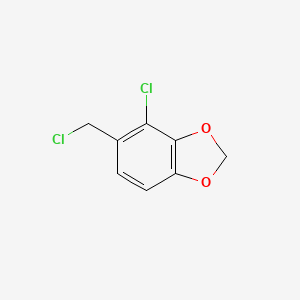
1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Methylenedioxybenzyl chloride or Piperonal chloride , is an organic compound with the molecular formula C8H7ClO2 . It is characterized by a benzene ring fused to a dioxole ring, with chlorine atoms at the 4th and 5th positions. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From Piperonal: Piperonal (3,4-methylenedioxybenzaldehyde) can be converted to 1,3-Benzodioxole, 4-chloro-5-(chloromethyl)- through a series of reactions involving chlorination.
From 1,3-Benzodioxole: Direct chlorination of 1,3-Benzodioxole can yield the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves the chlorination of piperonal under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles can be used for substitution reactions, such as hydroxide ions (OH-) and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of ethers, esters, and amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological systems and pathways.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparación Con Compuestos Similares
3,4-Methylenedioxyphenyl-2-propanone (MDP2P): Similar structure but with a ketone group instead of a chloromethyl group.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Contains a similar methylenedioxyphenyl group but with different functional groups.
Uniqueness: 1,3-Benzodioxole, 4-chloro-5-(chloromethyl)- is unique due to its specific chlorine substitution pattern, which influences its reactivity and applications compared to similar compounds.
Propiedades
Número CAS |
99047-03-7 |
|---|---|
Fórmula molecular |
C8H6Cl2O2 |
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
4-chloro-5-(chloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H6Cl2O2/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-2H,3-4H2 |
Clave InChI |
AKKHEGPCNXPPLZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=C(C=C2)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)
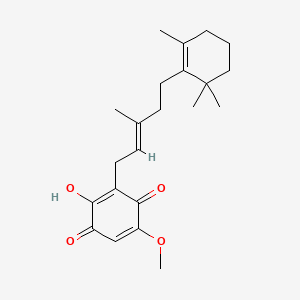
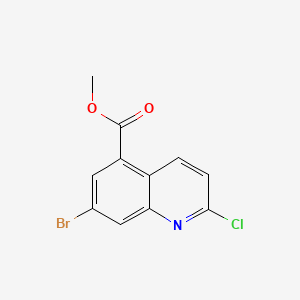
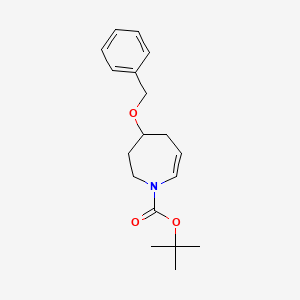

![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
![Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid](/img/structure/B15362619.png)
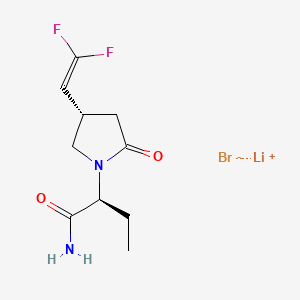
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
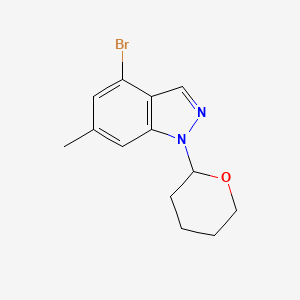
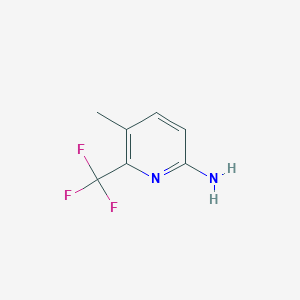
![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)

